LY2623091 was developed by Eli Lilly and Company and is identified by the chemical registry number 1162264-07-4. It is categorized under non-steroidal mineralocorticoid receptor antagonists, which differ from traditional steroidal antagonists like spironolactone and eplerenone in their chemical structure and mechanisms of action .
The synthesis of LY2623091 involves a multi-step process that employs both Heck and Suzuki-Miyaura cross-coupling reactions. The synthetic route begins with the preparation of key intermediates through Heck reactions, which are followed by the formation of the dibenzoxepine ring system. The final steps utilize Suzuki-Miyaura cross-coupling to introduce specific functional groups.
LY2623091 possesses a complex molecular structure characterized by its dibenzoxepine framework. The compound exhibits significant structural similarities with other mineralocorticoid receptor antagonists, which influence its binding affinity and biological activity.
LY2623091 participates in various chemical reactions, including:
LY2623091 functions primarily by binding to mineralocorticoid receptors. This binding inhibits receptor activity, preventing translocation to the nucleus where it would typically activate the transcription of genes involved in sodium retention and blood pressure regulation.
LY2623091 exhibits several notable physical and chemical properties:
The potential applications of LY2623091 span various fields:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7